![molecular formula C19H14N2O2S B13969463 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one is a complex organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a pyrimidinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiophene moiety, followed by its attachment to a phenyl ring through a Suzuki coupling reaction. The final step involves the formation of the pyrimidinone ring via a cyclization reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The pyrimidinone ring can be reduced to a pyrimidine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-oxo-3-methylpyrimidin-4(3H)-one.
Reduction: Formation of 2-[3-(1-benzothiophen-3-yl)phenyl]-3-methylpyrimidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-3-methylpyrimidine
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-5-oxo-3-methylpyrimidin-4(3H)-one
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidine
Uniqueness
What sets 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one apart from similar compounds is its specific combination of functional groups. The presence of both a hydroxyl group and a pyrimidinone ring provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H14N2O2S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C19H14N2O2S/c1-21-18(20-10-16(22)19(21)23)13-6-4-5-12(9-13)15-11-24-17-8-3-2-7-14(15)17/h2-11,22H,1H3 |
Clé InChI |
VENRNROBSMWJOI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=C(C1=O)O)C2=CC=CC(=C2)C3=CSC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
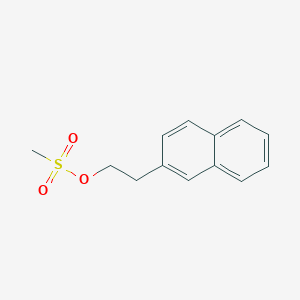
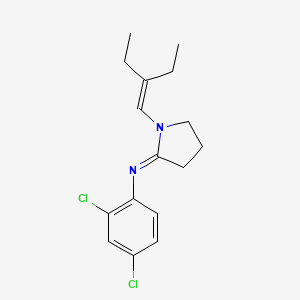
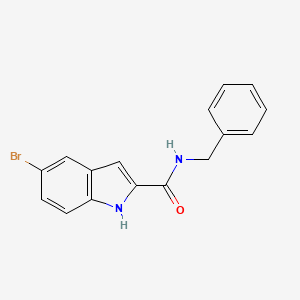
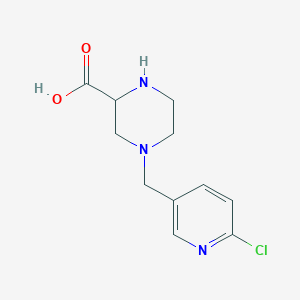
![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
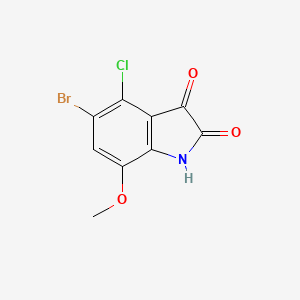

![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)
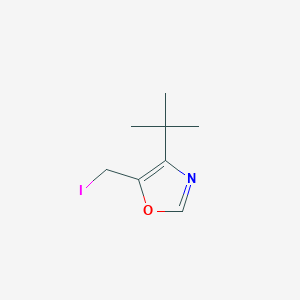
![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
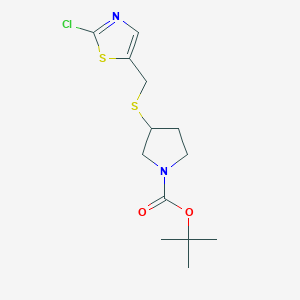
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)

